molecular formula C7H14ClNO2 B130500 N-Boc-2-chloroethylamine CAS No. 71999-74-1

N-Boc-2-chloroethylamine

Cat. No. B130500
Key on ui cas rn: 71999-74-1
M. Wt: 179.64 g/mol
InChI Key: VACLTXTYDFLHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08618115B2

Procedure details

A suspension of K2CO3 (280 mg, 2 mmol), NaI (700 mg, 5 mmol), the potassium salt of 2-methoxy-4-nitrophenol (1.37 g, 6.6 mmol), and t-butyl 2-chloroethylcarbamate (1.4 g, 8 mmol) in DMF (8 mL) was heated at 90° for 6 hr. After dilution with H2O, the mixture was extracted 4× with CH2Cl2. The combined organic layers were washed 2× with aq. K2CO3, then with brine prior to drying over Na2SO4. After removal of the solvent under vacuum, the residue was chromatographed on silica gel using 5% EtOAc/CH2Cl2 to elute 870 mg of nitrophenyl ether. Pd catalyzed reduction in ethanol as described in Example 1 yielded tert-butyl 2-(4-amino-2-methoxyphenoxy)ethylcarbamate (700 mg) as an off white solid which was carried forward without further purification.
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Na+].[I-].[K].[CH3:10][O:11][C:12]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:13]=1[OH:21].Cl[CH2:23][CH2:24][NH:25][C:26](=[O:32])[O:27][C:28]([CH3:31])([CH3:30])[CH3:29]>CN(C=O)C>[NH2:18][C:16]1[CH:15]=[CH:14][C:13]([O:21][CH2:23][CH2:24][NH:25][C:26](=[O:32])[O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[C:12]([O:11][CH3:10])[CH:17]=1 |f:0.1.2,3.4,^1:8|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
700 mg
Type
reactant
Smiles
[Na+].[I-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
1.37 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
1.4 g
Type
reactant
Smiles
ClCCNC(OC(C)(C)C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After dilution with H2O, the mixture was extracted 4× with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed 2× with aq. K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine prior to drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel using 5% EtOAc/CH2Cl2
WASH
Type
WASH
Details
to elute 870 mg of nitrophenyl ether
CUSTOM
Type
CUSTOM
Details
was carried forward without further purification

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(OCCNC(OC(C)(C)C)=O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.